2'-Methyl-4-dimethylaminoazobenzene
Overview
Description
2’-Methyl-4-dimethylaminoazobenzene is an azo compound known for its vibrant red-orange colorThis compound is characterized by its azo group (-N=N-) which is conjugated with aromatic rings, making it a member of the broader class of azo compounds .
Mechanism of Action
Target of Action
The primary target of 2’-Methyl-4-dimethylaminoazobenzene is the FMN-dependent NADH-azoreductase 1, an enzyme found in Pseudomonas aeruginosa . This enzyme plays a crucial role in the reduction of azo compounds, which is a key step in the metabolic processing of these compounds.
Mode of Action
2’-Methyl-4-dimethylaminoazobenzene, being an azo compound, interacts with its target enzyme, FMN-dependent NADH-azoreductase 1, leading to its reduction . The reduction of azo compounds is a critical process as it leads to the formation of aromatic amines, which can have various downstream effects.
Biochemical Pathways
It’s known that the reduction of azo compounds can lead to the formation of aromatic amines . These amines can further interact with various biochemical pathways, potentially leading to various downstream effects.
Pharmacokinetics
Azo compounds are generally poorly soluble in water , which can affect their absorption and distribution. The metabolism of azo compounds involves their reduction, as mentioned above .
Result of Action
The molecular and cellular effects of 2’-Methyl-4-dimethylaminoazobenzene’s action are largely dependent on the specific context of its use. It’s known that azo compounds can be toxic . The reduction of azo compounds leads to the formation of aromatic amines, which can interact with cellular components and potentially lead to toxicity .
Action Environment
The action, efficacy, and stability of 2’-Methyl-4-dimethylaminoazobenzene can be influenced by various environmental factors. For instance, the presence of metal salts or strong acids can sensitize azo compounds, leading to their detonation . Furthermore, the compound’s action can be influenced by the specific biological environment in which it is present, including factors such as pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2’-Methyl-4-dimethylaminoazobenzene are largely defined by its azo group. Azo, diazo, and azido compounds can detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids . This property of 2’-Methyl-4-dimethylaminoazobenzene can lead to interactions with various biomolecules in biochemical reactions
Cellular Effects
It is known to be toxic . The compound’s toxicity can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 2’-Methyl-4-dimethylaminoazobenzene involves its azo group. The azo group can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is insoluble in water , which could influence its stability and degradation over time
Dosage Effects in Animal Models
It is known to be toxic , which could lead to adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This process includes the reaction of diazonium salts with activated aromatic compounds. Another method is the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines .
Industrial Production Methods
Industrial production of 2’-Methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form amines using reducing agents.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines .
Scientific Research Applications
2’-Methyl-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: It is used as a dye and indicator due to its vivid color and chemical stability.
Biology: The compound is employed in studies involving protein binding and enzyme interactions.
Medicine: Research has explored its potential as a diagnostic tool and its effects on cellular processes.
Industry: It is used in the production of dyes and pigments for various applications
Comparison with Similar Compounds
Similar Compounds
Methyl yellow: Another azo compound with similar structural features but different applications.
4-Dimethylaminoazobenzene: Shares the dimethylamino group but differs in its methyl substitution pattern
Uniqueness
2’-Methyl-4-dimethylaminoazobenzene is unique due to its specific binding properties and its ability to influence biochemical pathways in a distinct manner compared to other azo compounds. Its applications in cancer research and its role as a biochemical tool highlight its significance in scientific studies .
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-methylphenyl)diazenyl]aniline | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-12-6-4-5-7-15(12)17-16-13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOKNMPMCPQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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DSSTOX Substance ID |
DTXSID3025592, DTXSID20859835 | |
Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
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Record name | cis-4-(Dimethylamino)-2′-methylazobenzene | |
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Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2'-methyl-4-dimethylaminoazobenzene appears as red crystals or red-orange solid. (NTP, 1992), Red or red-orange solid; [CAMEO] Orange solid; [Avocado MSDS] | |
Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Vapor Pressure |
0.0000008 [mmHg] | |
Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
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CAS No. |
3731-39-3, 53905-08-1 | |
Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Record name | N,N-Dimethyl-4-[2-(2-methylphenyl)diazenyl]benzenamine | |
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Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
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Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 2'-Methyl-4-dimethylaminoazobenzene | |
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Record name | cis-4-(Dimethylamino)-2′-methylazobenzene | |
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Record name | N,N-dimethyl-4-(o-tolylazo)aniline | |
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Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Melting Point |
153 to 156 °F (NTP, 1992) | |
Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Me-DAB differ from 3'-Me-DAB in terms of carcinogenicity, and what structural factors might contribute to this difference?
A1: While 3'-Me-DAB is a potent hepatocarcinogen, 2-Me-DAB exhibits significantly weaker carcinogenic activity [, , , , , ]. This difference in potency is likely due to the position of the methyl group on the molecule. The 3' position in 3'-Me-DAB appears to be crucial for its binding to specific liver proteins, which is believed to be a key step in the carcinogenic process [, ].
Q2: Can 2-Me-DAB become carcinogenic under certain conditions, and if so, what are these conditions?
A2: Research indicates that 2-Me-DAB, while generally considered a weak carcinogen, can exhibit carcinogenic properties under specific circumstances. One such situation is when it is administered to rats at the time of a 70% hepatectomy []. This suggests that liver regeneration might create a cellular environment more susceptible to the effects of 2-Me-DAB.
Q3: How does 2-Me-DAB affect mitochondrial function in rat liver cells?
A3: 2-Me-DAB administration leads to significant alterations in mitochondrial function [, , ]. Studies show that it inhibits electron transport and oxidative phosphorylation in mitochondria, acting as an uncoupler []. This disruption of mitochondrial energy production can have profound effects on cellular metabolism and overall liver function.
Q4: Does 2-Me-DAB influence the activity of specific enzymes in the liver?
A4: Yes, 2-Me-DAB has been shown to alter the activity of several liver enzymes. For instance, it leads to a decrease in the activity of L-type pyruvate kinase (L-PK) [], an enzyme involved in glucose metabolism. This effect is thought to be potentially promoter-specific, as opposed to being a general indicator of toxicity.
Q5: How does 2-Me-DAB affect the structure of the endoplasmic reticulum (ER) in liver cells compared to 3'-Me-DAB?
A5: While 3'-Me-DAB and other strong carcinogens induce significant disaggregation of the rough ER in hepatocytes, 2-Me-DAB has a much weaker effect []. This suggests that the disruption of ER structure might be a critical early event in azo dye-induced carcinogenesis, and the weaker effect of 2-Me-DAB on ER structure correlates with its lower carcinogenic potential.
Q6: Does 2-Me-DAB affect glycogen storage in the liver?
A6: Unlike its more carcinogenic counterparts like 3'-Me-DAB, 2-Me-DAB administration does not lead to significant alterations in liver glycogen storage patterns []. This further supports the notion that the structural differences between these isomers translate into distinct biological effects.
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